Basicity Inversion: DIPA is Significantly More Basic than Less Hindered Acetamide Analogs
The protonation constant (pK_BH⁺) of Acetamide, N,N-bis(1-methylethyl)- (DIPA) is +0.36, which is a marked increase in basicity compared to its less hindered analogs [1]. This value is significantly higher than that of dimethylacetamide (DMA) at –0.29, diethylacetamide at –0.32, and unsubstituted acetamide at –0.57. This represents a positive shift of over 0.6 log units compared to the least basic analog, indicating a substantial difference in proton affinity.
| Evidence Dimension | Protonation constant (pK_BH⁺) in sulfuric acid |
|---|---|
| Target Compound Data | pK_BH⁺ = +0.36 |
| Comparator Or Baseline | Dimethylacetamide (pK_BH⁺ = –0.29), Diethylacetamide (pK_BH⁺ = –0.32), Acetamide (pK_BH⁺ = –0.57) |
| Quantified Difference | Difference of +0.65 (vs. Dimethylacetamide), +0.68 (vs. Diethylacetamide), +0.93 (vs. Acetamide) log units |
| Conditions | UV spectroscopy in sulfuric acid media |
Why This Matters
This altered basicity directly impacts reactivity in acid-catalyzed processes and coordination chemistry, dictating where DIPA can be effectively deployed versus its less basic counterparts.
- [1] Stojković, G., Dimitrieska-Stojković, E., & Popovski, E. (2015). Determination of protonation constants and structural correlations for some tertiary formamides and acetamides in sulfuric acid with UV spectroscopy. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 255–265. View Source
